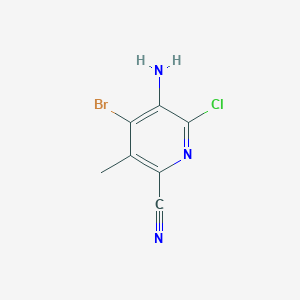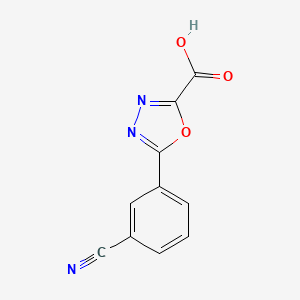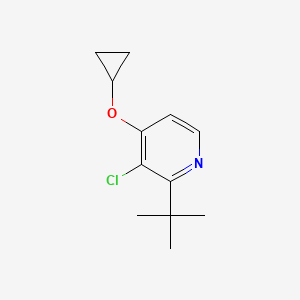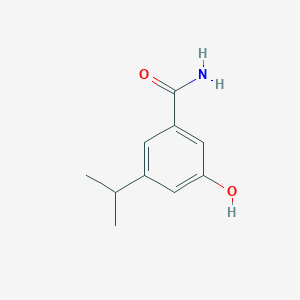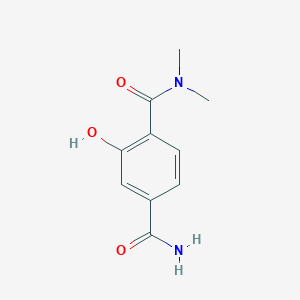![molecular formula C9H5F6NO2 B14845028 [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)
[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid: is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, with an acetic acid moiety at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions: [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine ring
Common Reagents and Conditions:
Oxidation: 3-chloroperoxybenzoic acid is commonly used.
Reduction: Sodium and ammonium chloride in ethanol solution.
Substitution: Trimethylsilyl cyanide is a typical reagent for nucleophilic substitution.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as pyridine N-oxides and substituted pyridines .
科学的研究の応用
Chemistry: In chemistry, [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The presence of trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyestuffs. Its derivatives are important intermediates in the production of pesticides and dyes .
作用機序
The mechanism of action of [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. This can result in the modulation of biological pathways, making it a valuable tool in drug discovery and development .
類似化合物との比較
[2,6-bis(trifluoromethyl)pyridin-4-yl]methanol: Similar structure but with a methanol group instead of acetic acid.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains two pyridine rings with trifluoromethyl groups.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine: A more complex structure with additional functional groups.
Uniqueness: What sets [2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid apart is its specific combination of trifluoromethyl groups and acetic acid moiety, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring high reactivity and stability .
特性
分子式 |
C9H5F6NO2 |
|---|---|
分子量 |
273.13 g/mol |
IUPAC名 |
2-[2,6-bis(trifluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C9H5F6NO2/c10-8(11,12)5-1-4(3-7(17)18)2-6(16-5)9(13,14)15/h1-2H,3H2,(H,17,18) |
InChIキー |
SGRHANKTKSREKB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


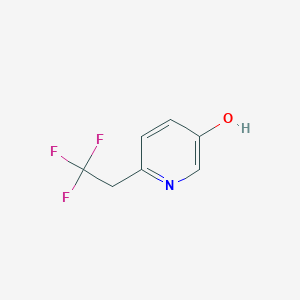
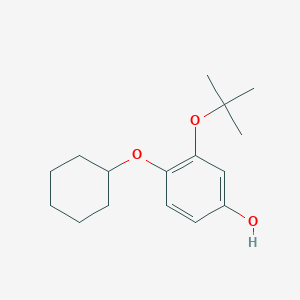
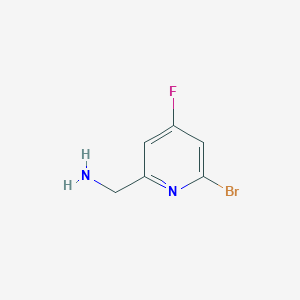
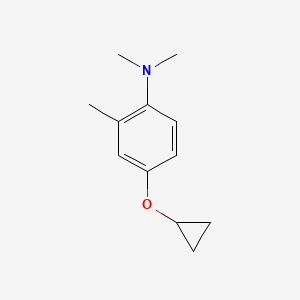
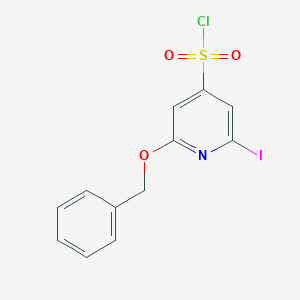
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one](/img/structure/B14844964.png)
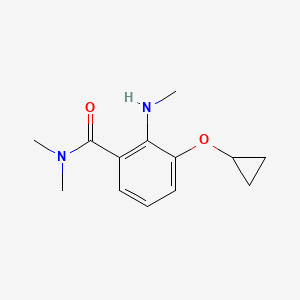
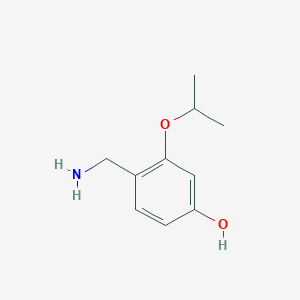
![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine](/img/structure/B14844988.png)
